

Structure-Activity Relationship of N-(2-Bromophenyl)thiourea Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *1-(2-Bromophenyl)-2-thiourea*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2-Bromophenyl)thiourea analogs and related derivatives. The information is compiled from various studies, highlighting the impact of structural modifications on their biological activities, including antimicrobial and anticancer effects. Quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Quantitative Biological Activity Data

The biological activity of N-(2-Bromophenyl)thiourea analogs and related compounds varies significantly with substitutions on the phenyl rings and the thiourea moiety. The following tables summarize the quantitative data from different studies.

Table 1: Antimicrobial Activity of N-Benzoyl-N'-phenylthiourea Analogs

Compound ID	R1	R2	Test Organism	MIC (µg/mL)	Reference
5g	2-(4-chlorophenoxy)methyl)	2,6-dichlorophenyl	S. aureus	32	[1]
E. coli	>1024	[1]			
S. enteritidis	512	[1]			
P. aeruginosa	1024	[1]			
C. albicans	32	[1]			
5h	2-(4-chlorophenoxy)methyl)	4-bromophenyl	S. aureus	32	[1]
E. coli	512	[1]			
S. enteritidis	512	[1]			
P. aeruginosa	1024	[1]			
C. albicans	64	[1]			

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: Anticancer Activity of Benzothiazole Thiourea Derivatives

Compound ID	R	Cancer Cell Line	IC50 (µM)	Reference
23a	H	HeLa	>200	[2]
23b	6-NO ₂	HeLa	14.8	[2]
23c	6-Cl	HeLa	15.0	[2]
23d	6-CH ₃	HeLa	3.90	[2]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of N-Aroyl-N'-arylthiourea Derivatives[1]

A solution of 2-(4-chlorophenoxy)methylbenzoyl chloride (1 mmol) in anhydrous acetone (10 mL) was added dropwise to a suspension of ammonium thiocyanate (1.2 mmol) in anhydrous acetone (10 mL). The mixture was refluxed for one hour. After cooling to room temperature, a solution of the appropriate aromatic amine (e.g., 4-bromoaniline) (1 mmol) in anhydrous acetone (10 mL) was added. The reaction mixture was then refluxed for an additional three hours. The resulting precipitate was filtered, washed with water, and recrystallized from a suitable solvent to yield the final product.

Antimicrobial Susceptibility Testing (Microdilution Method)[1]

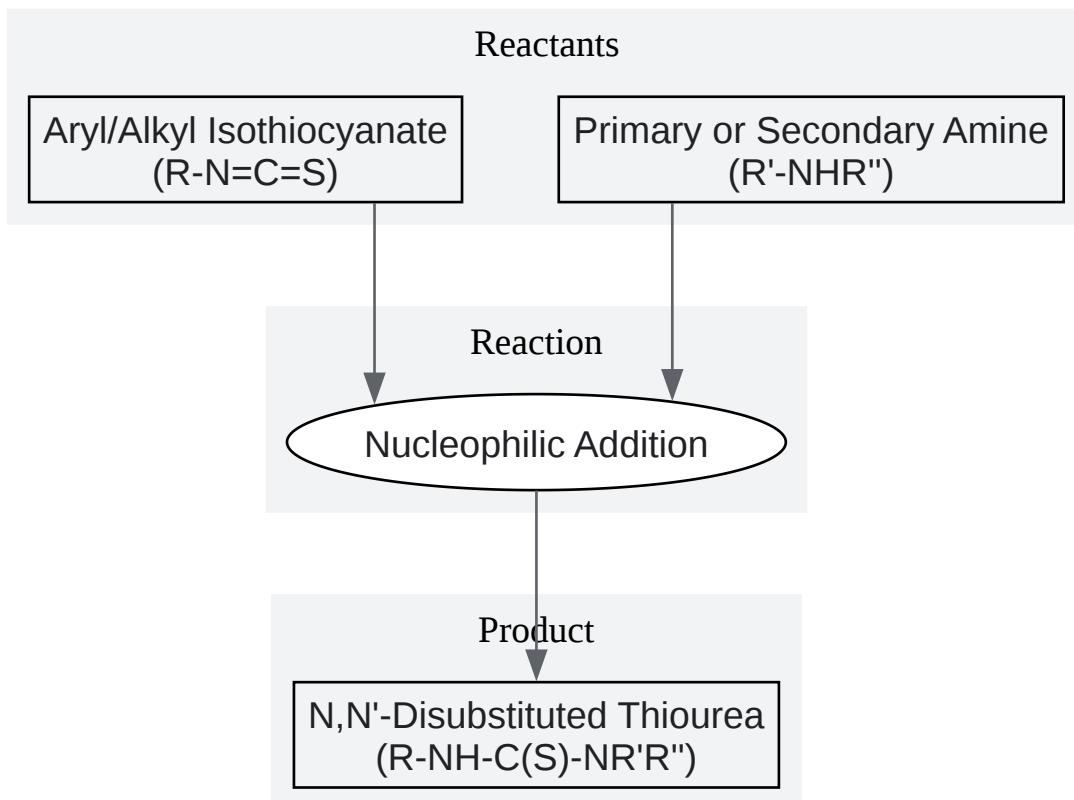
The in vitro antimicrobial activity was determined using a serial twofold dilution method in 96-well microtiter plates. The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Bacterial strains were cultured overnight at 37°C in Mueller-Hinton broth, and fungal strains were cultured in Sabouraud dextrose broth. The microbial suspensions were diluted to a final concentration of 10^5 CFU/mL. The microtiter plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that inhibited visible microbial growth.

MTT Assay for Anticancer Activity[2]

Human cancer cell lines were seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 μ L of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Visualizations

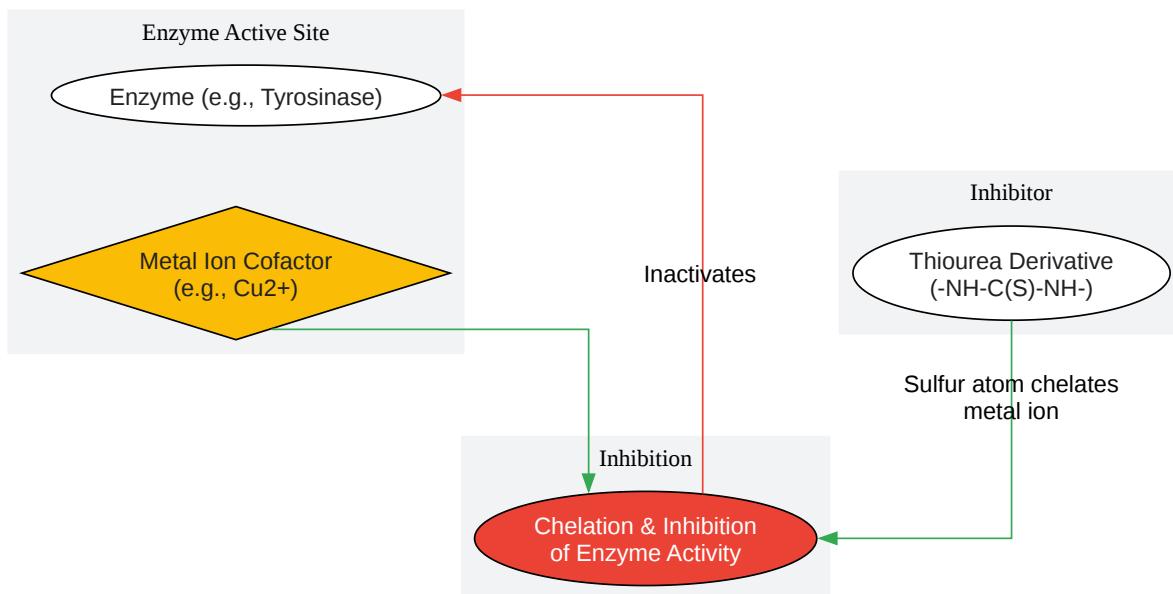
General Synthesis of N,N'-Disubstituted Thiourea Analogs



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Caption: General reaction scheme for the synthesis of N,N'-disubstituted thiourea derivatives.

Proposed Mechanism of Enzyme Inhibition by Thiourea Derivatives



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Caption: Proposed mechanism of enzyme inhibition by thiourea derivatives via metal ion chelation.

Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be observed for N-phenylthiourea analogs:

- **Antimicrobial Activity:** The presence and position of halogen substituents on the N-phenyl ring significantly influence antimicrobial activity. For instance, in the N-benzoyl-N'-phenylthiourea series, a 4-bromophenyl substituent (compound 5h) showed broad-spectrum activity against several bacterial and fungal strains[1]. The nature of the substituent on the

other nitrogen also plays a crucial role, with bulky groups like 2-(4-chlorophenoxyethyl)benzoyl contributing to the overall activity profile.

- **Anticancer Activity:** In the context of benzothiazole thiourea derivatives, electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-donating groups (e.g., -CH₃) at the 6-position of the benzothiazole ring were shown to modulate the cytotoxic activity against HeLa cells[2]. A methyl group at this position (compound 23d) resulted in the most potent activity in the tested series, suggesting that both electronic and steric factors are important for anticancer efficacy.
- **General Trends:** The thiourea core (-NH-C(S)-NH-) is a critical pharmacophore. The sulfur atom often acts as a hydrogen bond acceptor and can chelate metal ions in enzyme active sites, leading to inhibition[3]. The N-H protons can act as hydrogen bond donors. The lipophilicity, electronic properties, and steric bulk of the substituents on both nitrogen atoms are key determinants of the biological activity of these compounds. Further quantitative structure-activity relationship (QSAR) studies are needed to build predictive models for the rational design of more potent N-(2-Bromophenyl)thiourea analogs.

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